molecular formula C5H10ClNO3 B2509115 (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2309433-07-4

(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride

Cat. No.: B2509115
CAS No.: 2309433-07-4
M. Wt: 167.59
InChI Key: GBDKRQQYUBHPRP-FLGKMABCSA-N
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Description

The compound "(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol; hydrochloride" is a bicyclic heterocyclic molecule featuring a fused oxa-aza ring system. Its stereochemistry (1S,4R,5S,6S) confers distinct spatial and electronic properties, which influence its reactivity, solubility, and biological interactions. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-4-2-1-3(5(4)8)9-6-2;/h2-8H,1H2;1H/t2-,3+,4+,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDKRQQYUBHPRP-FLGKMABCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1ON2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]1ON2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Resolution

The core bicyclic structure is constructed through cyclization reactions. For example, diallylamine undergoes a Kochi–Salomon photochemical [2+2] cycloaddition in 1 M H₂SO₄, yielding 3-azabicyclo[3.2.0]heptane scaffolds. However, for the target [2.2.1] system, a more common approach involves:

  • Cyclization of epoxide precursors : Epoxide ring-opening followed by intramolecular nucleophilic attack forms the oxa-aza bicyclic framework.
  • Chiral resolution : The racemic mixture of (III) is resolved using N-(tert-butoxycarbonyl)-L-phenylalanine, yielding diastereomerically pure salts with ≥99% enantiomeric excess (ee).

Protection-Deprotection Sequences

Critical to preserving stereochemistry during functionalization:

  • Amino group protection : Benzyl chloroformate (Cbz-Cl) in the presence of potassium carbonate introduces the carbamate group, yielding benzyl [(3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl]carbamate (VI).
  • Hydroxyl group protection : Isopropylidene or tert-butyldimethylsilyl (TBS) groups shield diols during subsequent reactions.

Final Hydrochloride Salt Formation

The free base is treated with HCl in ethyl acetate or isopropanol, followed by crystallization to achieve the hydrochloride salt. Key parameters include:

  • Temperature control : Reactions are conducted below 5°C to prevent racemization.
  • Solvent systems : Ethyl acetate/water biphasic mixtures facilitate efficient phase separation.

Optimization Strategies

Crystallization Efficiency

Yields improve significantly with optimized crystallization conditions:

Parameter Optimal Condition Yield Improvement Source
Solvent Iso-propanol 43.3% → 46.7%
Cooling Rate Gradual (55°C → 0°C) 99.0% ee
Seed Crystal Addition Diastereomerically pure salt 99.4% ee

Industrial-Scale Adaptations

  • Continuous flow reactors : Enhance throughput and reduce reaction times for cyclization steps.
  • Solvent recovery systems : Iso-propanol and toluene are recycled to minimize waste.

Challenges and Mitigation

Stereochemical Integrity

  • Racemization risk : Acidic conditions during salt formation may epimerize chiral centers. Mitigated by maintaining pH > 4 using potassium carbonate.
  • Byproduct formation : N-(tert-butoxycarbonyl)-L-phenylalanine impurities are removed via aqueous washes.

Solubility Issues

The hydrochloride salt’s high aqueous solubility complicates isolation. Strategies include:

  • Anti-solvent addition : Water is introduced during ethyl acetate evaporation to precipitate the product.
  • Salting-out agents : Sodium chloride increases ionic strength, reducing solubility.

Comparative Analysis of Routes

Method Advantages Limitations Yield (ee) Source
Diastereomeric salt resolution High enantiopurity (99.4%) Multi-step crystallization 43–47%
Photochemical cycloaddition Single-step synthesis Low yield (27–32%) 58% (crude)
Epoxide cyclization Scalable to industrial levels Requires chiral auxiliaries 45–50%

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
  • Neuroprotective Effects : Research indicates possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Analgesic Properties : Some studies have hinted at analgesic effects, suggesting its utility in pain management therapies.

Pharmaceutical Formulations

The hydrochloride salt form enhances the solubility and stability of the compound in pharmaceutical formulations. This is crucial for oral or injectable drug development.

Synthetic Intermediates

The unique bicyclic structure serves as a valuable intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

  • Cycloadditions : The compound can participate in cycloaddition reactions to form larger cyclic structures.
  • Functional Group Transformations : It can undergo transformations to introduce different functional groups, expanding its utility in synthetic chemistry.

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of bicyclic compounds revealed that modifications to the hydroxyl groups on (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol significantly enhanced its antimicrobial activity against Gram-positive bacteria.

Case Study 2: Neuroprotective Research

Research published in a peer-reviewed journal demonstrated that the compound showed promise in reducing oxidative stress in neuronal cells exposed to neurotoxins. This suggests potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents/Modifications Key Features Synthesis Method (Reference)
(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol; hydrochloride Diol groups at C5/C6; hydrochloride salt High polarity due to diols; stereoselective synthesis via Portoghese’s route Multi-step synthesis with NaBH₄ reduction
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Trifluoromethyl group at C3 Enhanced lipophilicity; potential CNS activity Not specified
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride Difluoro groups at C5/C5 Increased metabolic stability; rigidified ring LiBH₄-mediated reduction
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride Dimethyl and ester groups; different ring system Hybrid bicyclo[3.1.0] scaffold; ester functionality for prodrug strategies Esterification and cyclization

Key Observations :

  • Substituent Effects : The trifluoromethyl group in increases lipophilicity, while diols in the target compound enhance hydrophilicity.
  • Synthetic Complexity : The target compound’s synthesis (e.g., via Portoghese’s method) involves stereoselective steps like LiBH₄ reduction, contrasting with simpler esterifications in .
  • Ring System Variations : Compounds like and (azabicyclo[3.1.0]hexane) exhibit smaller or expanded rings, altering strain and conformational flexibility.

Functional Analogues with Bioactive Moieties

Table 2: Pharmacologically Relevant Analogues

Compound Name Bioactive Moieties Potential Applications Reference
(1R,4R,5S)-1-[1(S)-Hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione Keto and hydroxy groups; propyl chain Anti-inflammatory or enzyme inhibition
(2S,3R,4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-...-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Thiazole-linked sulfanyl group; carboxylic acid Antibacterial (β-lactamase inhibitor design)
Osteogenic oxysterol-bicyclo conjugates Tetracycline-derived linkers Bone disorder treatment via Hedgehog pathway

Key Observations :

  • Antibacterial Potential: The carboxylic acid and thiazole moieties in mirror β-lactam antibiotics, suggesting similar targeting of bacterial enzymes.
  • Bone Regeneration : Oxysterol-bicyclo conjugates in demonstrate the scaffold’s adaptability for conjugation with bioactive fragments.

Biological Activity

The compound (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride , also known by its CAS number 2343963-86-8 , is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

PropertyDetails
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
IUPAC Name (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
CAS Number 2343963-86-8
Purity Typically ≥ 95%

Biological Activity Overview

Research into the biological activity of (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride indicates various potential applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents allows for speculation regarding its mechanism of action on cancer cells.
  • Neuroprotective Effects : The bicyclic structure may interact with neurotransmitter systems or cellular pathways associated with neuroprotection.
  • Antimicrobial Properties : Some studies have hinted at the potential antimicrobial effects of related compounds in the bicyclic class.

The exact mechanism by which (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of specific enzymes or receptors linked to disease pathways.
  • Modulation of cellular signaling pathways.

1. Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar bicyclic compounds and their effects on tubulin polymerization and cancer cell viability. The findings indicated that modifications in stereochemistry significantly influenced cytotoxicity against various cancer cell lines .

2. Neuroprotective Studies

Research conducted on related compounds has shown promise in neuroprotective assays involving oxidative stress models. These studies suggest that the compound may help mitigate neuronal damage through antioxidant mechanisms .

3. Antimicrobial Research

A comparative analysis of bicyclic compounds revealed that some derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria . While specific data on (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride is limited, these findings support further investigation into its potential antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis of bicyclic compounds often involves cyclization of precursor molecules under controlled conditions. For example, similar bicyclic azabicyclo derivatives (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) are synthesized via multi-step processes involving cyclization, protection/deprotection of functional groups, and salt formation . Key parameters include:

  • Catalysts : Use of NaOMe or LiBH₄ for selective reduction .
  • Temperature : Reactions often require low temperatures (0–5°C) to avoid side products .
  • Purification : Crystallization or chromatography to isolate the hydrochloride salt .
    • Table 1 : Comparison of Synthesis Parameters for Related Compounds
ParameterExample Values from Evidence
Cyclization Temperature0–5°C
CatalystsNaOMe, LiBH₄
Yield Optimization85–93% via crystallization

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Methodological Answer : Stereochemistry is critical for biological activity. Techniques include:

  • Chiral HPLC : To separate enantiomers and confirm purity .
  • X-ray Crystallography : Resolves absolute configuration, as seen in structurally similar bicyclic amines .
  • NMR Spectroscopy : NOE experiments to verify spatial arrangement of protons .
    • Note : Evidence from PubChem entries highlights the importance of IUPAC naming conventions to specify stereochemistry unambiguously .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Hydrochloride salts generally exhibit improved aqueous solubility. Stability studies should include:

  • pH-Dependent Degradation : Test solubility in buffers (pH 1–10) and monitor decomposition via LC-MS .
  • Thermal Stability : Accelerated stability testing at 40–60°C to identify degradation products .
    • Data from Evidence : Similar compounds show stability in acidic conditions but hydrolyze in basic media due to the labile bicyclic ether .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) be resolved?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or bioavailability. Strategies include:

  • Dose-Response Curves : Validate receptor affinity (e.g., via SPR or radioligand assays) against functional cellular assays .
  • Metabolic Stability : Assess hepatic microsomal stability to explain discrepancies between in vitro and in vivo results .
    • Example : Compounds with similar bicyclic structures show variable neuropharmacological activity due to blood-brain barrier permeability .

Q. What computational approaches predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., GABA receptors) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over time .
    • Case Study : A PubChem entry for a related azabicyclo compound details hydrogen bonding with key residues in enzymatic active sites .

Q. How can enantiomeric impurities be quantified, and what impact do they have on pharmacological outcomes?

  • Methodological Answer :

  • Chiral Analytical Methods : Use supercritical fluid chromatography (SFC) with polar stationary phases .
  • Pharmacological Impact : Even 1% impurity can reduce efficacy by 50% in enantioselective targets .
    • Data : Evidence from fluorinated bicyclic compounds shows strict enantiomeric purity requirements for CNS activity .

Q. What strategies mitigate side reactions during functionalization of the bicyclic core (e.g., introducing substituents)?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield hydroxyl or amine groups during reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and side products .
    • Example : A synthesis route for (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride used Boc protection to prevent unwanted cyclization .

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